molecular formula C15H19N5O3S2 B2930982 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235008-78-2

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2930982
CAS No.: 1235008-78-2
M. Wt: 381.47
InChI Key: HGVNZYXFOJBQJS-UHFFFAOYSA-N
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Description

The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide features a piperidine scaffold substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a pyridine-3-sulfonamide moiety. This structure combines a heterocyclic thiadiazole ring (known for metabolic stability and π-π interactions) with a sulfonamide group (common in enzyme inhibitors like carbonic anhydrase inhibitors).

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-11-14(24-19-18-11)15(21)20-7-4-12(5-8-20)9-17-25(22,23)13-3-2-6-16-10-13/h2-3,6,10,12,17H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNZYXFOJBQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F3N4O3SC_{18}H_{19}F_{3}N_{4}O_{3}S with a molecular weight of approximately 428.4 g/mol . The compound features a thiadiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Anticancer Activity:

  • Thiadiazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle . The presence of the thiadiazole ring enhances the compound's ability to interfere with DNA replication processes.

2. Antimicrobial Properties:

  • Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves inhibition of microbial growth or biofilm formation, making them potential candidates for treating infections .

3. Interaction with Biological Targets:

  • The compound interacts with specific enzymes and receptors within cells, leading to alterations in biochemical pathways that contribute to its observed effects .

Anticancer Studies

A study evaluating the cytotoxic effects of thiadiazole derivatives found that compounds similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . This indicates promising potential for its use in cancer treatment.

CompoundCell LineIC50 (µM)Reference
Thiadiazole Derivative AA431< 10
Thiadiazole Derivative BJurkat< 15
N-(Thiadiazole) CompoundVarious< 20

Antimicrobial Evaluation

In another investigation, thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus0.22Thiadiazole Derivative A
Escherichia coli0.25Thiadiazole Derivative B
Pseudomonas aeruginosa0.30Thiadiazole Derivative C

Comparison with Similar Compounds

Research Tools and Structural Validation

The target compound’s crystal structure would likely be refined using SHELXL (optimized for small-molecule crystallography) and visualized via WinGX/ORTEP , ensuring accurate conformational analysis .

Q & A

Q. Q1. What are the optimal synthetic pathways for synthesizing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of the thiadiazole-carbonyl group to the piperidine ring, followed by sulfonamide bond formation. A procedure analogous to (pyrazole-thiol alkylation) could be adapted for sulfonamide coupling using pyridine-3-sulfonyl chloride. Key steps include:

  • Thiadiazole-piperidine conjugation : Use a carbodiimide coupling agent (e.g., EDC/HOBt) for amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and piperidin-4-ylmethanamine.
  • Sulfonamide formation : React the intermediate with pyridine-3-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures is recommended.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to confirm >95% purity. Compare retention times with synthetic intermediates .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify sulfonamide (-SO₂NH-) and thiadiazole (C-S-C) moieties. Key signals include δ ~3.5 ppm (piperidine CH₂) and δ ~8.5 ppm (pyridine protons) .
    • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Advanced Research Questions

Q. Q3. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

Methodological Answer: To explore SAR:

  • Analog Synthesis : Modify substituents on the thiadiazole (e.g., replacing methyl with ethyl) or pyridine (e.g., introducing electron-withdrawing groups) and assess activity changes .
  • Enzyme Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Q. Q4. How can researchers resolve contradictory data in bioactivity studies of this compound?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Assay Standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches across replicates .
  • Counter-Screening : Test against related enzymes (e.g., isoforms) to rule out cross-reactivity .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Triangulation : Cross-reference with computational models (e.g., MD simulations) to assess mechanistic plausibility .

Q. Q5. What advanced analytical methods are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion over time using UPLC-QTOF .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and measure remaining intact compound via LC-MS/MS .

Q. Q6. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use software like Schrödinger’s QikProp to predict logP (lipophilicity), solubility, and BBB permeability. Adjust substituents (e.g., introduce polar groups) to improve aqueous solubility .
  • Metabolite Prediction : Employ tools like Meteor (Lhasa Limited) to identify potential metabolic hot spots (e.g., piperidine N-methylation) and design analogs resistant to degradation .

Q. Q7. What experimental designs are recommended for investigating off-target effects in cellular models?

Methodological Answer:

  • Profiling Panels : Use broad-spect kinase or GPCR panels (e.g., Eurofins CEREP) to assess selectivity .
  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
  • CRISPR Screening : Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions .

Q. Q8. How can researchers validate the compound’s mechanism of action in vivo?

Methodological Answer:

  • Pharmacodynamic Markers : Measure target engagement in animal tissues (e.g., western blot for phosphorylated enzyme substrates) .
  • PK/PD Modeling : Correlate plasma/tissue concentrations with efficacy endpoints (e.g., tumor growth inhibition in xenografts) .
  • Genetic Knockdown : Use siRNA/shRNA to confirm target dependency in disease models .

Cross-Disciplinary and Training Considerations

Q. Q9. How can chemical engineering principles enhance scalable synthesis of this compound?

Methodological Answer:

  • Process Intensification : Implement continuous-flow reactors for hazardous steps (e.g., sulfonylation) to improve safety and yield .
  • Membrane Separation : Use nanofiltration to recover unreacted intermediates and reduce waste .

Q. Q10. What training programs are recommended for early-career researchers working on this compound?

Methodological Answer:

  • Mentorship : Quarterly meetings with primary/secondary mentors to review experimental design and data interpretation .
  • Courses : Enroll in advanced chemical biology (CHEM/IBiS 416) for hands-on training in synthesis and assay development .
  • Conferences : Present findings at national meetings (e.g., ACS National Meeting) to gain feedback and identify collaborators .

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